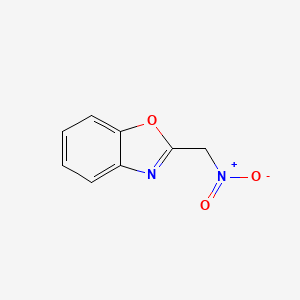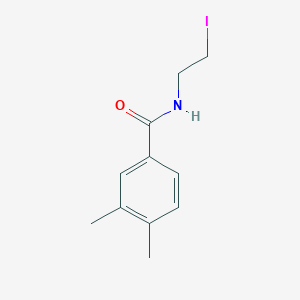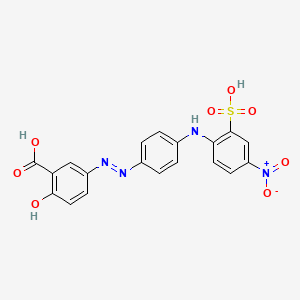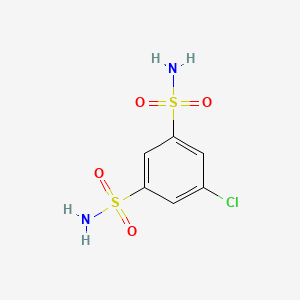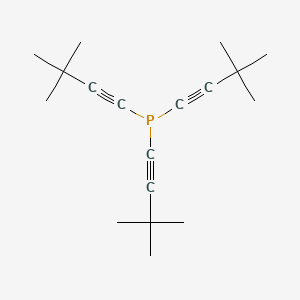
7-Dodecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Dodecenoic acid is an unsaturated fatty acid with the molecular formula C12H22O2 It is characterized by the presence of a double bond at the seventh carbon atom in the dodecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dodecenoic acid can be achieved through several methods. One common approach involves the hydroperoxide lyase-catalyzed splitting of 13S-hydroperoxyoctadecadienoic acid, resulting in the formation of 12-oxo-9(Z)-dodecenoic acid . This process can be optimized by using recombinant enzymes expressed in Escherichia coli, which enhances the catalytic activity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves enzyme cascade reactions starting from vegetable oils. For example, a one-pot enzyme cascade can be developed using Pseudomonas fluorescens lipase, Glycine max lipoxygenase, and hydroperoxide lyase from Carica papaya. This method yields 12-oxo-9(Z)-dodecenoic acid, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
7-Dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond results in the formation of dodecanoic acid.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Dodecanoic acid.
Substitution: Esters, amides.
Scientific Research Applications
7-Dodecenoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of bio-based polymers and other specialty chemicals.
Biology: It is involved in the biosynthesis of pheromones in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 7-Dodecenoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, influencing various cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to participate in the biosynthesis of pheromones and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid (Lauric acid): A saturated fatty acid with similar chain length but lacking the double bond.
cis-5-Dodecenoic acid: An unsaturated fatty acid with a double bond at the fifth carbon atom.
Uniqueness
7-Dodecenoic acid is unique due to the position of its double bond, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with its saturated counterpart, dodecanoic acid, or other unsaturated fatty acids with different double bond positions.
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(E)-dodec-7-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-6H,2-4,7-11H2,1H3,(H,13,14)/b6-5+ |
InChI Key |
MZNHSVOKYCWLPQ-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCC(=O)O |
Canonical SMILES |
CCCCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



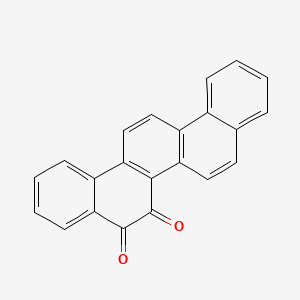
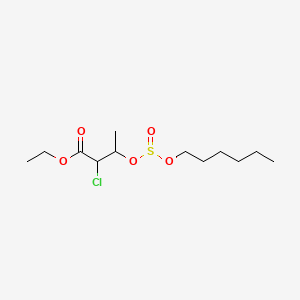
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
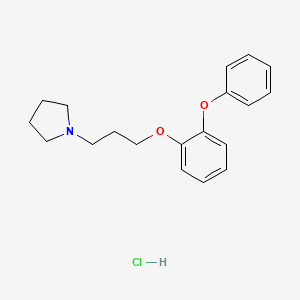
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)

